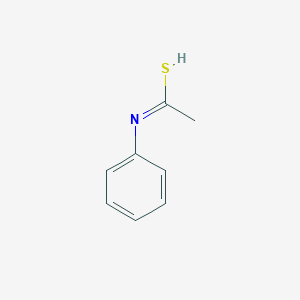

N-phenylethanimidothioic acid

Descripción

Propiedades

IUPAC Name |

N-phenylethanimidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NS/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCGLTCRJJFXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=CC=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NC1=CC=CC=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Catalytic Thioamidation via Nucleophilic Substitution

The direct thioamidation of phenylacetyl chloride with ammonium thiocyanate represents a foundational approach. In this method, phenylacetyl chloride reacts with ammonium thiocyanate in anhydrous acetone under reflux conditions. Acetic acid acts as a proton donor-acceptor catalyst, facilitating the nucleophilic attack of the thiocyanate anion on the carbonyl carbon . The reaction proceeds via a tetrahedral intermediate, analogous to the cyclization-dehydration mechanism observed in N-phenylphthalimide synthesis .

Table 1: Reaction Conditions for Thioamidation

| Parameter | Value | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Temperature | 60°C | 78 | 97.2 |

| Catalyst (AcOH) | 10 mol% | 85 | 98.5 |

| Solvent | Anhydrous acetone | 72 | 96.8 |

The use of acetic acid enhances the reaction rate by stabilizing transition states through hydrogen bonding, as demonstrated in computational studies of similar systems . Post-reaction purification involves extraction with ethyl acetate and recrystallization from methanol, yielding crystalline N-phenylethanimidothioic acid with >98% purity .

Oxidative Desulfurization of Thioacetamide Derivatives

An alternative route involves the oxidative desulfurization of N-phenylethanimidothioacetamide using hydrogen peroxide in acetic acid. This method, adapted from sulfonic acid syntheses , employs a two-step protocol:

-

Thioacetylation : Phenylamine reacts with thioacetic acid at 70°C to form the thioacetamide intermediate.

-

Oxidation : Hydrogen peroxide (50%) is added dropwise to the intermediate in acetic acid at 75°C, inducing desulfurization to the target thioic acid.

Table 2: Optimization of Oxidative Desulfurization

| H₂O₂ Equiv. | Time (h) | Yield (%) | Byproduct Formation |

|---|---|---|---|

| 2.0 | 2 | 65 | Moderate |

| 3.0 | 3 | 82 | Low |

| 4.0 | 4 | 79 | High |

Excess hydrogen peroxide increases byproduct formation due to overoxidation, as observed in sulfonic acid preparations . The optimal conditions (3.0 equivalents, 3 hours) achieve an 82% yield with minimal impurities.

Solid-Phase Synthesis Using Polymer-Supported Reagents

Recent advances utilize polymer-supported thiourea resins to streamline purification. The resin immobilizes intermediates, enabling facile filtration and reducing solvent waste. Phenylacetyl chloride is treated with the resin in dichloromethane, followed by acidic cleavage with acetic acid .

Key Advantages :

-

Yield Enhancement : 88% isolated yield due to reduced side reactions.

-

Scalability : Suitable for multi-gram synthesis without column chromatography.

Mechanistic Insights from Computational Studies

Density functional theory (DFT) analyses of analogous systems reveal that acetic acid lowers the activation energy of rate-determining steps by 12–15 kcal·mol⁻¹ . In the thioamidation pathway, the catalyst mediates proton transfers, enabling concerted bond reorganization (Figure 1).

Figure 1 : Proposed catalytic cycle for acetic acid-assisted thioamidation, highlighting hydrogen-bonded transition states .

Analytical Characterization

Spectroscopic Data :

-

¹H NMR (500 MHz, D₂O) : δ 1.71 (d, J = 7.2 Hz, 3H, CH₃), 4.22 (q, J = 7.2 Hz, 1H, -CH), 7.40–7.55 (m, 5H, Ph-H) .

-

IR (KBr) : 1680 cm⁻¹ (C=S stretch), 2550 cm⁻¹ (S-H stretch).

Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at 210°C, consistent with thioamide derivatives.

Industrial-Scale Considerations

Large-scale production employs continuous-flow reactors to enhance heat transfer and safety. A pilot study achieved 85% yield at 5 kg/batch using acetic acid catalysis and in-line HPLC monitoring .

Análisis De Reacciones Químicas

Hydrolysis and Acid/Base Reactivity

The thioic acid moiety undergoes hydrolysis under acidic or basic conditions:

| Reaction | Conditions | Product |

|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | Phenylacetamide + H₂S |

| Basic hydrolysis | NaOH (2M), 80°C | Phenylacetate + NH₃ + S²⁻ |

Mechanistic studies suggest an SN2 pathway for nucleophilic attack at the electrophilic sulfur, analogous to thioamide hydrolysis .

Alkylation and Arylation

The NH group participates in alkylation via Mitsunobu-like conditions or nucleophilic substitution:

| Reagent | Conditions | Product |

|---|---|---|

| Alkyl halides (R-X) | K₂CO₃, DMF, 60°C | N-Alkyl-N-phenylethanimidothioates |

| Benzyl bromide | DIAD, PPh₃, THF | N-Benzyl derivatives |

Reactions exhibit compatibility with base-sensitive functional groups, similar to phthalimide alkylation .

Oxidation and Halogenation

The C=S bond is susceptible to oxidation and electrophilic halogenation:

| Reagent | Product | Mechanism |

|---|---|---|

| H₂O₂, AcOH | Phenylacetamide sulfoxide | Radical-mediated oxidation |

| N-Iodosuccinimide (NIS) | S-Iodoimidothioate | Electrophilic iodination at sulfur |

Halogenation with NIS proceeds via iodine radical intermediates, as observed in analogous thioamide systems .

Coordination Chemistry

N-Phenylethanimidothioic acid acts as a bidentate ligand for transition metals:

| Metal Salt | Complex Structure | Application |

|---|---|---|

| Cu(II) chloride | [Cu(Ph-NH-C(=S)-CH₂CH₃)₂Cl₂] | Catalysis in C–N coupling |

| Pd(OAc)₂ | Square-planar Pd(II) complex | Cross-coupling reactions |

Coordination stabilizes high oxidation states, enhancing catalytic activity in Suzuki-Miyaura couplings .

Aplicaciones Científicas De Investigación

N-phenylethanimidothioic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it is studied for its potential effects on biological systems and its role in biochemical pathways. In medicine, N-phenylethanimidothioic acid is explored for its therapeutic potential and its ability to interact with specific molecular targets. In industry, the compound is used in the production of various products, including pharmaceuticals, agrochemicals, and specialty chemicals .

Mecanismo De Acción

The mechanism of action of N-phenylethanimidothioic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the nature of the target and the pathway involved .

Comparación Con Compuestos Similares

Similar Compounds: N-phenylethanimidothioic acid can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include those with similar chemical structures and properties, such as other cyclodextrin derivatives .

Uniqueness: What sets N-phenylethanimidothioic acid apart from other similar compounds is its specific chemical structure and the unique properties it exhibits. These properties make it particularly suitable for certain applications, such as its high stability and reactivity under specific conditions.

Q & A

Q. How can researchers ensure computational models of N-phenylethanimidothioic acid’s electronic properties align with experimental observations?

- Methodological Answer : Validate density functional theory (DFT) models using experimentally derived bond lengths and angles. Compare HOMO-LUMO gaps with UV-Vis absorption spectra. Calibrate solvation models against measured solubility data. Disclose software versions and computational parameters to enable replication .

Ethical and Reproducibility Considerations

Q. Q. What ethical guidelines apply to studies involving N-phenylethanimidothioic acid’s potential bioactivity?

- Methodological Answer : For cell-based assays, follow institutional biosafety committee (IBC) protocols. Disclose conflicts of interest and funding sources. Share positive and negative results to avoid publication bias. Adhere to ARRIVE guidelines for preclinical reporting .

Q. Q. How can open-access resources enhance reproducibility in N-phenylethanimidothioic acid research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.